[1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride” is a chemical compound with the CAS Number: 1864058-48-9 . It has a molecular weight of 282.6 . The IUPAC name for this compound is 1-(5-chloro-1H-benzo[d]imidazol-2-yl)-N-methylethan-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClN3.2ClH/c1-6(12-2)10-13-8-4-3-7(11)5-9(8)14-10;;/h3-6,12H,1-2H3,(H,13,14);2*1H . This indicates that the compound has a benzodiazole ring with a chlorine atom at the 5th position and a methylamine group attached to the 1st position of the ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It is stored at room temperature .Mécanisme D'action
Target of Action
Compounds containing the imidazole moiety, such as this one, are known to interact with a broad range of biological targets .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride is its well-established synthesis method, which allows for easy and reliable production of the compound. Additionally, its pharmacological effects have been well-characterized, making it a useful tool for studying the GABA-A receptor and related neurotransmission.
One limitation of this compound is its potential for off-target effects. As a positive allosteric modulator of the GABA-A receptor, it may also affect other neurotransmitter systems, leading to unwanted effects. Additionally, its use in animal models may not fully reflect its effects in humans, and further studies are needed to establish its safety and efficacy in clinical settings.
Orientations Futures
There are several potential future directions for research on [1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride. One area of interest is its potential use in the treatment of anxiety disorders, epilepsy, and insomnia. Further studies are needed to establish its safety and efficacy in humans and to identify optimal dosing regimens.
Another potential future direction is the development of novel compounds based on the structure of this compound. By modifying the structure of the compound, it may be possible to improve its pharmacological properties or to develop compounds with novel activities.
Conclusion
In conclusion, this compound is a chemical compound with potential pharmacological properties. Its synthesis method is well-established, and its pharmacological effects have been well-characterized. However, further studies are needed to establish its safety and efficacy in clinical settings and to identify optimal dosing regimens. Additionally, the development of novel compounds based on its structure may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of [1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride involves the reaction of 5-chloro-1H-benzimidazole-2-carboxylic acid with thionyl chloride to form 5-chloro-1H-benzimidazole-2-carbonyl chloride. This intermediate is then reacted with N-methyl-ethylenediamine to yield [1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine. The final step involves the addition of hydrochloric acid to obtain this compound.
Applications De Recherche Scientifique
[1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride has been studied for its potential pharmacological properties. It has been found to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. Additionally, it has been investigated for its potential use in the treatment of anxiety disorders, epilepsy, and insomnia.
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3.2ClH/c1-6(12-2)10-13-8-4-3-7(11)5-9(8)14-10;;/h3-6,12H,1-2H3,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGZHGYGJMMZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)Cl)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1864058-48-9 |
Source
|
Record name | [1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.